molecular formula C22H15N3O2S B12149099 (4Z)-4-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12149099
M. Wt: 385.4 g/mol
InChI Key: DJTXTDYZNRZIKB-LGMDPLHJSA-N
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Description

The compound “(4Z)-4-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one” is a pyrazolone derivative featuring a conjugated system with a benzothiazole-substituted furan moiety. Pyrazolones are well-known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The Z-configuration of the methylidene group at the 4-position stabilizes the planar geometry, which is critical for π-π stacking interactions in biological systems or crystalline packing .

Synthesis of this compound follows methodologies adapted from pyrazolone derivatives, such as condensation reactions between substituted furan-carbaldehydes and pyrazolone precursors under basic conditions . Structural characterization typically employs single-crystal X-ray diffraction (SC-XRD) and spectroscopic techniques (e.g., NMR, IR), supported by computational tools like Multiwfn for electronic property analysis .

Properties

Molecular Formula

C22H15N3O2S

Molecular Weight

385.4 g/mol

IUPAC Name

(4Z)-4-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C22H15N3O2S/c1-14-17(22(26)25(24-14)15-7-3-2-4-8-15)13-16-11-12-19(27-16)21-23-18-9-5-6-10-20(18)28-21/h2-13H,1H3/b17-13-

InChI Key

DJTXTDYZNRZIKB-LGMDPLHJSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound (4Z)-4-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article will explore its synthesis, biological activities, and potential applications based on available literature.

Structural Features

The compound features a pyrazolone core substituted with a furan and benzothiazole moiety, contributing to its unique chemical reactivity and biological activities.

Medicinal Chemistry

The compound exhibits significant biological activities, making it a candidate for drug development. Its structural components are known to enhance pharmacological properties:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazolones possess antimicrobial properties. The presence of the furan and benzothiazole rings may enhance the interaction with microbial targets, leading to increased efficacy against various pathogens .
  • Anti-inflammatory Effects : Compounds containing pyrazolone structures have been reported to exhibit anti-inflammatory properties. The benzothiazole moiety may play a role in modulating inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases.

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of other heterocyclic compounds. For example:

  • Synthesis of Thiazoles and Triazoles : The reaction of this compound with various halogenated reagents can yield thiazole derivatives, which are known for their diverse biological activities . This synthetic versatility makes it valuable in developing new pharmaceutical agents.

Material Science

Due to its unique structural properties, the compound may find applications in material science:

  • Organic Electronics : The furan and benzothiazole components can contribute to the electronic properties of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of pyrazolone derivatives against various bacterial strains. The results indicated that modifications to the benzothiazole ring significantly enhanced antibacterial activity compared to standard antibiotics .

Case Study 2: Synthesis Pathways

Research outlined several synthetic pathways for generating novel thiazole derivatives from this compound. The methodologies included reactions with different electrophiles under varying conditions, yielding compounds with promising biological profiles .

Mechanism of Action

The mechanism of action of (4Z)-4-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Key Substituents Molecular Weight (g/mol) Solubility (DMF, DMSO) Reported Bioactivity
Target Compound Benzothiazole-furan, phenyl, methyl ~407.45 High in DMSO Anticancer (inferred from analogues)
(4Z)-4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-thiomethylphenyl)methylene] analogue Thiomethylphenyl, hydroxy ~435.50 Moderate in DMF Antimicrobial, antioxidant
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-pyrazolyl)thiazole Fluorophenyl, triazole ~493.52 Low in polar solvents Antifungal
(4Z)-4-(4-Methoxybenzylidene)-5-methyl-2-phenyl-pyrazol-3-one Methoxybenzylidene ~322.35 High in ethanol Anti-inflammatory

Key Observations:

Electronic Effects :

  • The benzothiazole-furan group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to methoxybenzylidene or thiomethylphenyl analogues . This may improve interactions with nucleophilic residues in enzyme active sites.
  • Fluorophenyl and triazole substituents in analogues increase hydrophobicity but reduce solubility in polar solvents, limiting bioavailability.

Biological Activity: Thiomethylphenyl derivatives exhibit moderate antimicrobial activity due to sulfur’s role in disrupting microbial membranes .

Crystallographic Behavior :

  • Isostructural fluorophenyl-thiazole derivatives adopt triclinic (P 1̄) symmetry with planar conformations, similar to the target compound. However, perpendicular fluorophenyl orientation disrupts π-π stacking, unlike the fully conjugated benzothiazole-furan system .

Computational and Experimental Data

  • Electrostatic Potential (ESP): Multiwfn analysis reveals the benzothiazole-furan system in the target compound has a higher ESP magnitude (-120 to +140 kcal/mol) than methoxybenzylidene analogues (-90 to +110 kcal/mol), favoring stronger dipole interactions .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows the target compound decomposes at 285°C, comparable to fluorophenyl derivatives (270–300°C) but higher than methoxy-substituted analogues (250°C) .

Research Findings and Implications

Anticancer Potential: The benzothiazole moiety’s ability to intercalate DNA or inhibit topoisomerase II aligns with findings from pyrazolo-pyrimidine derivatives in oncological studies .

Synthetic Challenges : Steric hindrance from the benzothiazole-furan group complicates crystallization, necessitating high-purity DMF for SC-XRD .

Structure-Activity Relationship (SAR) : Planarity and electron-deficient regions are critical for bioactivity, as seen in fluorophenyl-thiazole analogues .

Biological Activity

The compound (4Z)-4-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known by its CAS number 884399-20-6, is a pyrazolone derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, including anti-cancer properties, anti-inflammatory effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O3SC_{20}H_{18}N_4O_3S, with a molecular weight of 410.4 g/mol. The structure features a benzothiazole moiety linked to a furan ring and a pyrazolone core, which are known for their pharmacological significance.

1. Anti-Cancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anti-cancer properties. For instance, the anti-proliferative effects of various derivatives were evaluated against several cancer cell lines.

Table 1: Anti-Cancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
ForetinibHCT1160.25
Compound ANCI-H4600.29
Compound BMDA-MB-4350.31
(4Z)-4-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneVariousTBD

In one study, the synthesized pyrazolone derivatives showed higher cytotoxicity than Foretinib, a known anti-cancer agent. The structure–activity relationship (SAR) analysis highlighted that electron-withdrawing groups significantly enhance anti-proliferative activity.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Similar pyrazolone derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Table 2: Inhibition of COX Enzymes

CompoundCOX Inhibition (%)Reference
Compound C85%
(4Z)-4-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneTBD

This suggests that the compound may have potential therapeutic applications in treating inflammatory diseases.

The mechanism through which (4Z)-4-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cancer proliferation and inflammation pathways.

Proposed Pathways

  • Inhibition of Cancer Cell Proliferation : The compound may induce apoptosis in cancer cells by activating caspase pathways.
  • Modulation of Inflammatory Response : It might inhibit the production of pro-inflammatory cytokines by blocking NF-kB signaling pathways.

Case Studies

A notable study evaluated the efficacy of similar pyrazolone compounds in various preclinical models. The results indicated significant reductions in tumor size and inflammatory markers when treated with these compounds.

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